molecular formula C8H10ClNO2 B1392659 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride CAS No. 358721-54-7

3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride

Cat. No. B1392659
M. Wt: 187.62 g/mol
InChI Key: RNDWGRIZQAVFKZ-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is a chemical compound with the CAS Number: 358721-54-7 . It has a molecular weight of 187.63 and its IUPAC name is 3-(3,5-dimethyl-4-isoxazolyl)propanoyl chloride .


Molecular Structure Analysis

The InChI code for “3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is 1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Photochemical Studies and Intermediate Capture

Research has shown the significance of 3,5-dimethylisoxazole in photochemistry, particularly in capturing elusive nitrile ylides as intermediates in isoxazole-oxazole photoisomerization. Studies involving UV laser-induced photochemistry and low-temperature matrix isolation, coupled with infrared spectroscopy, have provided insights into the photoproducts and structural nature of these intermediates (Nunes, Reva, & Fausto, 2013).

Palladium-Catalyzed Cross-Coupling Reactions

The application of 3,5-dimethyl-4-iodoisoxazole in palladium-catalyzed coupling reactions has been explored. This has led to the formation of 4-aryl-3,5-dimethylisoxazoles and their subsequent conversion to other compounds, demonstrating the utility of this compound in synthetic organic chemistry (Labadie, 1994).

Novel Compound Synthesis

A significant application includes the synthesis of novel compounds like 3-aryl-5-(3,5-dimethylisoxazol-4-yl)-2,3,5,6-tetrahydrobenzo[g] [1,3,5]oxadiazocine-4-thiones. This synthesis involves a series of reactions, including condensation with salicylaldehydes and subsequent smooth ring closure, indicating the versatility of 3,5-dimethylisoxazole in heterocyclic chemistry (Rajanarendar, Reddy, & Srinivas, 2008).

Alkylation and Functionalization

Studies have also explored the alkylation of 3,5-dimethylisoxazole, yielding various substituted isoxazoles. These studies not only focus on the alkylation process but also on the hydrogenolysis and hydrolysis of these compounds, contributing to a broader understanding of functional group transformations in organic chemistry (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).

Polymerization and Material Science Applications

In the realm of material science, 3,5-dimethyl-4-vinylisoxazole has been prepared and used in radical-initiated polymerizations, leading to polymers with pendant isoxazole rings. This highlights the role of 3,5-dimethylisoxazole derivatives in the development of new polymeric materials (Bertini, Munno, & Pocci, 1976).

Coordination Chemistry and Ligand Design

Research into the design of semi-rigid ligands for coordination chemistry has utilized derivatives of 3,5-dimethylisoxazole. This includes studies on the interconversion of cage structures and coordination networks, demonstrating the compound's potential in designing complex molecular architectures (Burrows, Frost, Mahon, Raithby, Richardson, & Stevenson, 2010).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315-H318-H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338+P310-P332+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDWGRIZQAVFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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